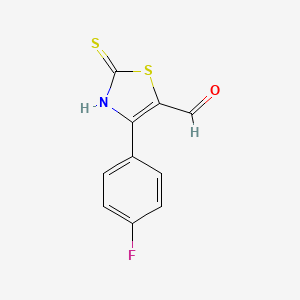

4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-sulfanylidene-3H-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS2/c11-7-3-1-6(2-4-7)9-8(5-13)15-10(14)12-9/h1-5H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHCIGYBZIMQDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC(=S)N2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde typically involves the reaction of 4-fluoroaniline with carbon disulfide and chloroacetaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid.

Reduction: 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common method is through the condensation of appropriate thioketones with aldehydes or isothiocyanates under acidic or basic conditions. The resulting compound can be characterized using various spectroscopic techniques including NMR, IR spectroscopy, and X-ray crystallography to confirm its structure and purity.

Table 1: Key Synthetic Routes

Biological Activities

The biological applications of this compound are significant, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain thiazole derivatives showed potent activity against melanoma and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A specific derivative was tested against human keratinocytes and melanoma cell lines. The results indicated a reduction in cell viability by up to 80% at higher concentrations (100 µM) after 72 hours of incubation. This underscores the potential for developing new anticancer agents based on the thiazole scaffold .

Antimicrobial Properties

In addition to anticancer activity, compounds similar to this compound have shown promising antimicrobial properties. Studies have reported effective inhibition against a range of bacterial strains, suggesting potential applications in treating infections.

Mechanistic Insights

The mechanism by which these thiazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors involved in signaling pathways. For example, some compounds have been identified as inhibitors of diacylglycerol kinases (DGKs), which play a crucial role in lipid signaling pathways that are often dysregulated in cancer .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Halogen Substituent Variations

- 4-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde: Substitution of the fluorine atom with chlorine at the para position of the phenyl ring results in minor differences in crystal packing due to the larger atomic radius of chlorine. The isostructural analogs (Cl vs. F) exhibit nearly identical molecular conformations but adjust crystal lattice parameters to accommodate halogen size . Biological Implications: Chlorinated analogs in related studies show comparable COX-1/COX-2 inhibitory activity to fluorinated derivatives, suggesting halogen choice may influence pharmacokinetics (e.g., lipophilicity) rather than potency .

- Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate: Replacement of the carbaldehyde group with a carboxylate ester and addition of a methylsulfanyl group at position 4 alters electronic properties. The ester group enhances solubility in non-polar solvents, while the methylsulfanyl group increases lipophilicity .

Functional Group Modifications

- This compound is reported as a white crystalline powder with a melting point of 90–93°C and low water solubility .

2-(3-Methoxy-Phenyl)-Thiazole-5-Carbaldehyde :

Physicochemical Properties

Biological Activity

4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring substituted with a fluorophenyl group and a carbonyl functional group, contributing to its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Staphylococcus aureus | Significant antibacterial action | |

| Candida albicans | Antifungal properties |

The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Anticancer Activity

Research has highlighted the anticancer properties of this compound in various cancer cell lines.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| A549 (Lung cancer) | 20.54 | Cytotoxicity | |

| MCF-7 (Breast cancer) | 15.30 | Induces apoptosis | |

| HeLa (Cervical cancer) | 18.25 | Cell cycle arrest |

The compound's mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects.

- In vitro studies demonstrated significant inhibition of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in macrophages treated with the compound.

- Animal models indicated reduced edema in paw inflammation assays when administered with this compound compared to control groups .

Case Studies

A case study involving patients with chronic inflammatory conditions treated with formulations containing this compound showed a marked reduction in symptoms and improved quality of life. The study noted:

Q & A

Q. What are the optimized synthetic routes for preparing 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves condensation reactions between 4-fluorophenyl derivatives and thiazole precursors. For example, a two-step approach can be employed:

Thiazole ring formation : React 4-fluorobenzaldehyde with thiourea in the presence of a sulfur donor (e.g., elemental sulfur) under reflux in ethanol.

Carbaldehyde functionalization : Introduce the aldehyde group via Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC and confirm purity using HPLC or melting point analysis .

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on characteristic signals:

- Thioxo group : A singlet at δ ~13.5 ppm (¹H NMR, DMSO-d₆) for the thiol proton.

- Aldehyde proton : A sharp singlet at δ ~9.8 ppm.

- Fluorophenyl ring : Multiplets in δ 7.2–7.8 ppm for aromatic protons and distinct ¹³C signals for C-F coupling (~162 ppm) .

- FT-IR : Identify key bands:

- C=S stretch at ~1240 cm⁻¹ (thioxo group).

- C=O stretch at ~1680 cm⁻¹ (aldehyde) .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies between experimental and theoretical elemental analysis data?

- Methodological Answer : Discrepancies (e.g., in C/H/N content) may arise from incomplete combustion or hygroscopicity. Mitigation steps include:

- Repeat analysis : Use high-purity solvents for recrystallization and ensure complete drying (vacuum desiccator, 48 hrs).

- Cross-validation : Compare with mass spectrometry (HRMS) for molecular ion confirmation.

- Thermogravimetric analysis (TGA) : Rule out solvent/moisture retention .

Q. How can X-ray crystallography and software suites (e.g., SHELX, WinGX) determine the molecular geometry and packing interactions of this compound?

- Methodological Answer :

- Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure solution : Employ SHELXD for phase determination and SHELXL for refinement. Adjust parameters for anisotropic displacement of fluorine atoms .

- Visualization : Generate ORTEP diagrams via WinGX to illustrate thermal ellipsoids and intermolecular interactions (e.g., C-H···S hydrogen bonds) .

- Validation : Check R-factor convergence (<0.05) and data-to-parameter ratios (>15:1) .

Q. What experimental approaches are used to analyze the structure-activity relationship (SAR) of thiazole derivatives like this compound?

- Methodological Answer :

- Bioactivity assays : Test against microbial strains (e.g., E. coli, S. aureus) using broth microdilution to determine MIC values.

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to correlate electronic properties (HOMO-LUMO gaps) with antimicrobial efficacy.

- Derivatization : Synthesize analogs (e.g., replacing the fluorophenyl group with chlorophenyl) and compare activity profiles .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between synthesized batches?

- Methodological Answer :

- Re-examine reaction conditions : Trace solvent residues (e.g., DMF) can shift peaks. Use deuterated solvents and ensure complete solvent removal.

- Dynamic effects : Rotameric equilibria in the thiazole ring may cause splitting. Acquire variable-temperature NMR to observe coalescence .

- Impurity profiling : Employ LC-MS to detect byproducts (e.g., oxidized aldehyde to carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.